molecular formula C12H10BrNO3 B1491981 Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate CAS No. 2097963-40-9

Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate

Cat. No.: B1491981
CAS No.: 2097963-40-9
M. Wt: 296.12 g/mol
InChI Key: BHFBFBWOFBWDBF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate (CAS 2097963-40-9) is a high-purity chemical reagent featuring the 1,3-oxazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The compound serves as a versatile building block for the synthesis of novel chemical entities, particularly in constructing more complex molecules for pharmaceutical research. The 2-bromophenyl substituent offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure efficiently. The 1,3-oxazole core is recognized as a significant pharmacophore with a broad spectrum of reported biological activities. Oxazole derivatives are frequently investigated for their potential as antimicrobial agents against various bacterial and fungal strains . Beyond antimicrobial applications, this heterocyclic system is a key intermediate in developing compounds with anticancer, anti-inflammatory, and antidiabetic properties, making it a valuable template in early-stage discovery programs . The synthetic versatility of the oxazole ring, accessible through methods such as the Robinson–Gabriel synthesis or the cyclodehydration of N-acyl-α-amino acids, further underscores its importance in synthetic organic chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, adhering to all relevant safety protocols.

Properties

IUPAC Name

ethyl 5-(2-bromophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFBFBWOFBWDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Ethyl Isocyanoacetate with 2-Bromoacetophenone Derivatives

  • A common synthetic route involves the reaction of ethyl isocyanoacetate with 2-bromo-substituted acetophenone derivatives in the presence of bases such as triethylamine in polar aprotic solvents like DMF at low temperatures (e.g., -15°C).

  • For example, diethyl cyanophosphonate and triethylamine are added to a solution of 2-bromoacetophenone in DMF, followed by dropwise addition of ethyl isocyanoacetate and triethylamine. After stirring at low temperature for a couple of hours, the reaction mixture is quenched with aqueous sodium hydrogen carbonate and extracted with ethyl acetate to isolate the intermediate oxazole.

  • Subsequent acid hydrolysis (e.g., heating in 5 M hydrochloric acid at 100°C for 5 hours) converts the intermediate to the desired this compound.

Use of Haloacetyl Heterocycles and Hexamethylenetetramine

  • Another method involves the reaction of haloacetyl heterocycles with hexamethylenetetramine in dichloromethane to form iminium salts, which upon filtration and drying are treated with ethanol to yield oxazole derivatives.

Base-Promoted Cyclization of Substituted Anilines with Ethyl Isocyanoacetate

  • A route starting from 3-bromo-substituted anilines involves their conversion to corresponding acyl chlorides (e.g., with oxalyl chloride), followed by reaction with ethyl isocyanoacetate in the presence of triethylamine in dry solvents like THF at elevated temperatures (e.g., 60°C overnight).

  • After workup involving acidification and extraction, the product this compound can be purified by flash chromatography, yielding the target compound in moderate yields (~50%).

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reaction of 2-bromoacetophenone with ethyl isocyanoacetate 2-bromoacetophenone, ethyl isocyanoacetate Diethyl cyanophosphonate, triethylamine, DMF, -15°C; acid hydrolysis at 100°C Not specified Low temperature favors selectivity; acid hydrolysis essential for ring closure
Haloacetyl heterocycle + hexamethylenetetramine Haloacetyl heterocycle, hexamethylenetetramine Dichloromethane, ethanol treatment Not specified Formation of iminium salt intermediate; mild conditions
3-Bromoaniline derivative route 3-bromo-N-cyclopropyl-2-methyl-aniline, oxalyl chloride, ethyl isocyanoacetate Oxalyl chloride reflux, THF, triethylamine, 60°C overnight ~50% Multi-step; requires purification by chromatography
Microwave-assisted synthesis p-substituted 2-bromoacetophenone, urea DMF, microwave irradiation Variable Green chemistry approach; rapid reaction times

Research Findings and Notes

  • The reaction conditions such as solvent choice (DMF, dichloromethane), temperature control (from -15°C to reflux), and the use of bases (triethylamine, sodium hydride) are critical for high selectivity and yield in the formation of this compound.

  • Acid hydrolysis steps are commonly employed to convert oxazoline intermediates to the oxazole ring system, often requiring prolonged heating in strong acid.

  • Modern synthetic strategies emphasize greener and more efficient methods, including microwave-assisted synthesis, which reduce reaction times and potentially improve yields.

  • Purification typically involves extraction, drying over anhydrous salts (Na2SO4 or MgSO4), and chromatographic techniques such as flash chromatography using petroleum ether/ethyl acetate mixtures.

  • The presence of the bromine substituent on the phenyl ring allows for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products

    Substitution: Formation of various substituted oxazole derivatives.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Hydrolysis: Formation of 5-(2-bromophenyl)oxazole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating cancer and other diseases.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent growth inhibition.

Organic Synthesis

Intermediate in Complex Molecule Synthesis
The compound is utilized as a versatile intermediate in organic synthesis, enabling the construction of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it valuable in synthetic chemistry.

Reaction TypeDescription
SubstitutionThe bromine atom can be replaced by nucleophiles.
HydrolysisThe ester group can be hydrolyzed to yield carboxylic acids.
Oxidation/ReductionThe oxazole ring can be modified to produce different derivatives.

Biological Studies

Antimicrobial and Anticancer Properties
The compound has been investigated for its biological activities, including antimicrobial and anticancer effects. In vitro studies have indicated that it disrupts microbial functions and induces apoptosis in cancer cells.

Summary Table of Biological Activities

Activity TypeTargetCell Line/OrganismIC50 Value (µM)Mechanism
AntimicrobialVarious bacterial strainsVariousNot specifiedDisruption of microbial functions
AnticancerFibrosarcoma (HT-1080)Human~19.56Induction of apoptosis via caspase activation
AnticancerBreast Cancer (MCF-7)HumanLow micromolar rangeCell cycle arrest

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Halogen-Substituted Analogues

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7)

  • Structure : Chlorine at the meta position of the phenyl ring.
  • Synthesis : Typically prepared via cyclization reactions using iodine-mediated protocols.
  • Properties : Lower molecular weight (vs. bromine) reduces lipophilicity (ClogP ≈ 2.8 vs. Br ≈ 3.2).
  • Applications : Intermediate in antiviral agents .

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

  • Structure : Difluoro substitution at positions 2 and 4 of the phenyl ring.
  • Synthesis : Achieved via palladium-catalyzed coupling or photoisomerization.
  • Properties : Enhanced electron-withdrawing effects improve metabolic stability in drug candidates .

Heterocyclic Core Modifications

Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (3p)

  • Structure : Oxadiazole core replaces oxazole.
  • Synthesis : Catalyst-free visible-light-promoted cyclization (69% yield).
  • Properties : Higher thermal stability due to oxadiazole’s aromaticity; used in optoelectronics .

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate

  • Structure : Ethoxy group replaces bromine.
  • Synthesis : Iodine-mediated cyclization in DMSO (18% yield).
  • Applications : Precursor to covalent inhibitors targeting Chikungunya virus .

Physicochemical and Spectral Comparisons

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) logP Key NMR Shifts (¹H, δ ppm)
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate 310.13 86–88 320 (decomp) 3.2 8.15 (t, J=8.3 Hz, 1H, Ar-H)
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate 265.68 72–74 305 (decomp) 2.8 7.88 (d, J=8.0 Hz, 1H, Ar-H)
Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate 282.23 90–92 315 (decomp) 2.5 7.43 (t, J=14.0 Hz, 1H, Ar-H)

Key Observations :

  • Bromine increases molecular weight and lipophilicity (higher logP) compared to chloro or fluoro analogues.
  • Fluorine substitution reduces boiling points due to weaker intermolecular forces.

Trends :

  • Light-driven methods (e.g., photoisomerization) offer higher yields and greener profiles than thermal routes.
  • Steric hindrance from ortho-substituents (e.g., bromine) can lower yields due to slower cyclization kinetics.

Biological Activity

Overview

Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate is a heterocyclic compound characterized by an oxazole ring, an ethyl ester group at the 2-position, and a 2-bromophenyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 2-bromoaniline with ethyl oxalyl chloride. This reaction generally occurs in the presence of a base like potassium carbonate, leading to the formation of the desired oxazole derivative. The synthetic route can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

Biological Activity

This compound exhibits various biological activities, primarily as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures may interact with specific biological targets, suggesting that this compound could serve as a lead structure for drug development aimed at treating infections or cancer.

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. This compound may disrupt bacterial cell wall synthesis or interfere with DNA replication, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been reported that oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549 . The mechanism often involves the modulation of apoptotic pathways, including the upregulation of p53 and caspase-3 activation .

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in disease pathways, leading to altered cellular functions. For example, its potential to modulate signaling pathways associated with cancer proliferation and survival suggests a multifaceted approach to therapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial:

Compound NameStructureBiological Activity
Ethyl oxazole-5-carboxylateLacks bromine substitutionLimited activity
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylateChlorophenyl substitutionModerate antimicrobial activity
Ethyl 5-(2-methylphenyl)oxazole-3-carboxamideMethyl substitutionEnhanced anticancer properties

Case Studies

  • Anticancer Efficacy : A study demonstrated that a series of substituted oxazoles exhibited IC50 values ranging from sub-micromolar concentrations against various cancer cell lines. This compound showed promising results in inducing apoptosis in MCF-7 cells, similar to established chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : In vitro assays indicated that derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate, and what key reaction parameters influence yield?

  • Methodology :

  • Iodine-mediated cyclization : A mixture of 1-(2-substituted phenyl)ethanone and ethyl 2-isocyanoacetate in DMSO with iodine at 130°C for 2 hours yields the oxazole core. Quenching with water, extraction with EtOAc, and purification via combiflash chromatography (10–15% EtOAc/hexane) are critical for isolating the product .
  • Suzuki-Miyaura coupling : Ethyl 3-chloroquinoxaline-2-carboxylate reacts with 2-bromophenylboronic acid using Pd(PPh₃)₄ (0.02 equiv) and Na₂CO₃ in acetonitrile/water (3:1) at 100°C for 5 hours. Yield optimization requires precise control of Pd catalyst loading and base stoichiometry .
    • Key Parameters :
  • Temperature (130°C for cyclization; 100°C for coupling).
  • Catalyst selection (Pd vs. iodine).
  • Solvent polarity (DMSO for cyclization; acetonitrile/water for coupling).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 7.43–7.88 ppm for bromophenyl), oxazole protons (δ 6.80 ppm), and ester carbonyl carbons (δ 155.6 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated vs. observed) confirms molecular integrity .
    • Crystallography :
  • Single-crystal X-ray diffraction (SHELX software) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between oxazole and bromophenyl groups (e.g., 15–20°). Hirschfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) .

Q. What is the role of the bromine substituent in facilitating further chemical transformations?

  • Cross-Coupling Reactions : The C-Br bond acts as a site for palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura). For example, reaction with aniline using Pd(OAc)₂/BINAP/Cs₂CO₃ in toluene at 110°C achieves >95% yield .
  • Nucleophilic Substitution : Bromine serves as a leaving group in SNAr reactions, enabling substitution with nucleophiles (e.g., amines, thiols) under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions involving this compound?

  • Catalyst Screening : Pd(OAc)₂ with BINAP ligand outperforms Pd(PPh₃)₄ in coupling efficiency (97% vs. 73% yield) due to enhanced electron-donating properties .
  • Base Selection : Cs₂CO₃ (pKa ~10) provides optimal deprotonation for aryl halide activation, compared to K₂CO₃ (pKa ~6) or t-BuOK (pKa ~19), which may lead to side reactions .
  • Table 1 : Optimization of Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene11097
Pd(PPh₃)₄NoneK₂CO₃Toluene11073

Q. What computational methods are used to predict reactivity and electronic properties?

  • DFT Calculations : HOMO-LUMO gaps (e.g., ~5.2 eV) predict electrophilic reactivity at the oxazole C2 position. Mulliken charges indicate bromophenyl as an electron-withdrawing group, polarizing the oxazole ring .
  • Molecular Dynamics : Simulations of solvation effects in DMSO or toluene correlate with experimental reaction rates (e.g., faster cyclization in polar aprotic solvents) .

Q. How do structural modifications impact biological activity in related compounds?

  • Case Study : Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate derivatives exhibit inhibitory activity against viral proteases (e.g., Chikungunya P2 cysteine protease) via covalent binding. Key modifications include:

  • Ester → Amide : Hydrolysis to the carboxylic acid followed by amide coupling enhances target affinity (IC₅₀ reduced from 10 µM to 0.5 µM) .
  • Bromine Substitution : Replacement with electron-deficient groups (e.g., CF₃) improves metabolic stability but reduces solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate
Reactant of Route 2
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Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate

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